molecular formula C22H18ClN3O2 B4714586 (5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B4714586
M. Wt: 391.8 g/mol
InChI Key: SFWMMZCFLPUBBI-NDENLUEZSA-N
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Description

(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate, which is then cyclized with urea or a similar reagent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione: can be compared with other imidazolidine-2,4-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-14-11-16(15(2)25(14)18-8-4-3-5-9-18)12-20-21(27)26(22(28)24-20)19-10-6-7-17(23)13-19/h3-13H,1-2H3,(H,24,28)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWMMZCFLPUBBI-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 2
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 3
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 5
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 6
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

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